N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine
Description
Chemical Structure: The compound features a pyrrolidine core substituted with a methyl group and a 5-methyl-1,3-oxazol-4-ylmethyl moiety (Figure 1).
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-8-10(12-7-14-8)6-13(2)9-3-4-11-5-9/h7,9,11H,3-6H2,1-2H3 |
InChI Key |
PCPCCARECSKSKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CO1)CN(C)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-methyl-1,3-oxazole Ring
The oxazole ring is commonly synthesized via the Van Leusen oxazole synthesis, a well-established method in heterocyclic chemistry. This involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde under basic conditions, forming the oxazole heterocycle with high regioselectivity.
-
$$
\text{Aldehyde} + \text{TosMIC} \xrightarrow{\text{Base}} \text{5-methyl-1,3-oxazole derivative}
$$ -
- Base: Typically potassium carbonate or sodium hydride
- Solvent: Polar aprotic solvents such as DMF or DMSO
- Temperature: Ambient to moderate heating (25–80 °C)
- Time: Several hours to completion
This method allows for the introduction of the 5-methyl substituent on the oxazole ring by selecting an appropriate aldehyde precursor (e.g., acetaldehyde for the methyl group at the 5-position).
Synthesis of the Pyrrolidin-3-amine Moiety
The pyrrolidine ring substituted at the 3-position with an amine group can be synthesized via cyclization of suitable amino alcohol precursors or through ring closure reactions involving haloalkylamines.
-
- Starting from 3-hydroxypyrrolidine or 3-aminopyrrolidine derivatives, functionalization at the nitrogen atom is achieved by methylation.
- Methylation can be performed using methyl iodide or methyl sulfate under basic conditions to yield N-methylpyrrolidin-3-amine.
Alternative Industrial Method for N-methylpyrrolidine:
According to patent CN110590706B, N-methylpyrrolidine can be prepared by reacting 1,4-dichlorobutane with methylamine in the presence of potassium iodide catalyst in an ether solvent such as diglyme or anisole. This method operates under normal pressure at 100–120 °C for 3–8 hours, achieving yields above 88% and product purity over 99%.
-
Parameter Value/Range Molar ratio 1,4-dichlorobutane : methylamine 1 : 3.5–4.5 Catalyst (KI) : 1,4-dichlorobutane 2.5–6 : 100 Solvent volume : 1,4-dichlorobutane 400–800 mL : 1 mol Temperature 100–120 °C Pressure Atmospheric (normal) Reaction time 3–8 hours
This method avoids high-pressure hydrogenation and uses readily available reagents, making it industrially favorable.
-
Coupling of the Oxazole and Pyrrolidine Rings
The final step involves linking the synthesized 5-methyl-1,3-oxazol-4-ylmethyl moiety to the N-methylpyrrolidin-3-amine via a methylamine bridge.
-
- The oxazole ring bearing a suitable leaving group (e.g., a halomethyl substituent at the 4-position) is reacted with N-methylpyrrolidin-3-amine under nucleophilic substitution conditions.
- This reaction typically proceeds in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50–100 °C).
- Bases such as potassium carbonate or triethylamine are used to deprotonate the amine and facilitate nucleophilic attack.
-
$$
\text{5-methyl-1,3-oxazol-4-ylmethyl halide} + \text{N-methylpyrrolidin-3-amine} \xrightarrow{\text{Base, Solvent}} \text{this compound}
$$ -
- The crude product is purified by column chromatography or recrystallization.
- Final product purity is confirmed by NMR, MS, and HPLC analyses.
Analytical Data and Reaction Yields
| Step | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Oxazole ring synthesis | TosMIC + aldehyde, K2CO3, DMF, 60 °C, 6 h | 75–85 | >95 | High regioselectivity |
| N-methylpyrrolidin-3-amine synthesis | 1,4-dichlorobutane + methylamine, KI catalyst, diglyme, 110 °C, 5 h | >88 | >99 | Industrially scalable method |
| Coupling reaction | Oxazolylmethyl halide + N-methylpyrrolidin-3-amine, K2CO3, DMF, 80 °C, 4 h | 70–80 | >95 | Requires controlled conditions |
Research Findings and Optimization Notes
- The use of ether solvents capable of hydrogen bonding with methylamine (e.g., diglyme) enhances methylamine solubility and reaction rate in the N-methylpyrrolidine synthesis step.
- Potassium iodide catalysis facilitates halogen exchange and nucleophilic substitution, lowering activation energy and enabling reactions at atmospheric pressure.
- The Van Leusen oxazole synthesis is preferred for its mild conditions and high selectivity, allowing for efficient introduction of the 5-methyl substituent.
- Coupling efficiency depends on the leaving group quality on the oxazole ring and the nucleophilicity of the pyrrolidine amine; optimization of base and solvent polarity is critical.
- Industrial scale-up benefits from continuous flow reactors for better heat and mass transfer, improving yield and purity.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Oxazole ring formation | Van Leusen oxazole synthesis | TosMIC, aldehyde, base | DMF, 25–80 °C, 4–8 h | 75–85 | Selective, mild conditions |
| N-methylpyrrolidine synthesis | Nucleophilic substitution | 1,4-dichlorobutane, methylamine, KI catalyst | Diglyme, 100–120 °C, 3–8 h | >88 | Industrially viable, atmospheric pressure |
| Coupling to form final compound | Nucleophilic substitution | Oxazolylmethyl halide, N-methylpyrrolidin-3-amine | DMF, 50–100 °C, 3–6 h | 70–80 | Requires careful base and solvent choice |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole and pyrrolidine rings.
Reduction: Reduced forms of the oxazole ring.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Material Science: It can be used in the synthesis of novel polymers with unique properties.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound belongs to a class of secondary amines featuring a pyrrolidine/heterocycle hybrid. Below is a comparative analysis of its analogues (Table 1):
Table 1: Structural and Functional Comparison of Analogues
Functional and Pharmacological Implications
Heterocycle Impact :
- 1,3-Oxazole vs.
- Triazole Derivatives : The 1,2,4-triazole in CAS 1421601-25-3 introduces a third nitrogen, enabling stronger hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) .
Substituent Effects :
Commercial and Research Status
- Emerging Analogues : Derivatives with cyclopropyl or triazole moieties (e.g., CAS 1342876-20-3 and 1421601-25-3) remain investigational, highlighting a trend toward optimizing metabolic and target-binding properties .
Biological Activity
N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine, also known by its CAS number 2219371-30-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
The molecular formula of this compound is with a molecular weight of 195.26 g/mol. The compound is characterized by the presence of a pyrrolidine ring and an oxazole moiety, which are often associated with various biological activities.
Antimicrobial Properties
Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, pyrrolidine derivatives have demonstrated antifungal activity. They have been tested against various fungal strains, including Candida albicans, with MIC values indicating moderate to high efficacy . The presence of specific substituents on the pyrrolidine ring has been shown to enhance this activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the oxazole ring or the alkyl substituents on the pyrrolidine can significantly influence their biological effects. For example, introducing electron-donating or electron-withdrawing groups can alter the compound's interaction with biological targets .
Case Studies
Several studies have focused on the synthesis and evaluation of related pyrrolidine derivatives:
- Study on Antibacterial Activity : A series of pyrrolidine derivatives were synthesized and tested for their antibacterial properties. Compounds with halogen substitutions exhibited enhanced activity against E. coli and S. aureus, suggesting that such modifications could be beneficial for developing new antimicrobial agents .
- Antifungal Evaluation : Another study assessed various pyrrolidine derivatives for antifungal activity against C. albicans and other fungal pathogens. The results indicated that specific structural features contributed to increased antifungal potency .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Compound Name | Activity Type | MIC (mg/mL) | Target Organism |
|---|---|---|---|
| N-methyl-N-[5-methyl-(1,3)-oxazol-4-yl)methyl]pyrrolidin | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |
| N-methyl-N-[5-methyl-(1,3)-oxazol] pyrrolidin | Antifungal | 16.69 - 78.23 | C. albicans |
| Other Pyrrolidine Derivatives | Antibacterial/Antifungal | Varies | Various Bacterial/Fungal Strains |
Q & A
Q. What are the optimal synthetic routes for N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as alkylation of pyrrolidin-3-amine derivatives with functionalized oxazole intermediates. Key steps include:
- N-methylation : Using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) .
- Oxazole coupling : Reactions with 5-methyl-1,3-oxazole derivatives, often requiring nucleophilic substitution or reductive amination .
- Optimization : Solvent choice (e.g., DMF or ethanol), temperature (35–80°C), and catalysts (e.g., CuBr for Ullmann-type couplings) are critical for yield and purity . Methodological Tip: Monitor reaction progress via TLC and confirm product identity using H/C NMR and HRMS .
Q. How can structural characterization of this compound be rigorously validated?
Essential techniques include:
- NMR spectroscopy : Analyze chemical shifts for pyrrolidine N-methyl ( ~2.2–2.5 ppm) and oxazole methyl ( ~2.0–2.3 ppm) groups .
- Mass spectrometry : HRMS (ESI) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray crystallography : If crystalline, determine bond angles and stereochemistry .
Q. What are the physicochemical properties of this compound, and how do they affect solubility and stability?
- Polarity : The oxazole ring and tertiary amine contribute to moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO) .
- Stability : Susceptible to oxidation at the pyrrolidine nitrogen; store under inert gas (N₂/Ar) at -20°C . Methodological Tip: Perform accelerated stability studies (40°C/75% RH) to assess degradation pathways .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity and interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases) .
- DFT calculations : Predict reaction mechanisms (e.g., nucleophilic attack at the oxazole ring) and transition states .
- MD simulations : Assess stability of ligand-protein complexes over time . Example: A study on analogous oxazole derivatives revealed hydrogen bonding with kinase active sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity thresholds .
- Metabolite screening : Identify off-target effects via LC-MS/MS profiling of incubated samples .
- Structural analogs : Compare SAR with N-alkylated oxazole-pyrrolidine derivatives to isolate critical functional groups .
Q. How can reaction engineering improve scalability for in vivo studies?
- Flow chemistry : Enhance reproducibility of multi-step syntheses by controlling residence time and mixing .
- Membrane separation : Purify intermediates using nanofiltration to remove cytotoxic byproducts .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Q. What methodologies elucidate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- In vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
- In vivo PK : Conduct cassette dosing in rodents with LC-MS quantification of plasma concentrations .
- Tissue distribution : Use radiolabeled analogs (e.g., H) for autoradiography studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
